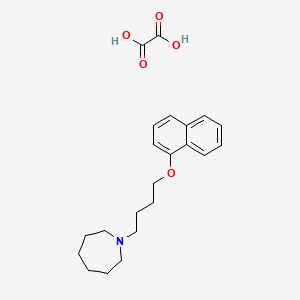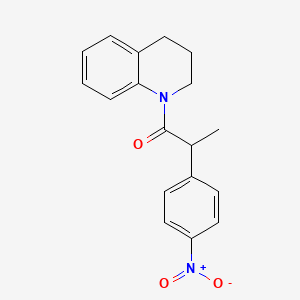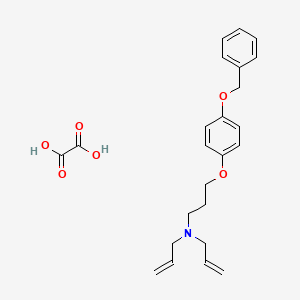![molecular formula C17H25NO5 B4076166 N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4076166.png)
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid
概要
説明
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentanamine moiety linked to a dimethylphenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with cyclopentanamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, thereby increasing the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-[2-(2,6-dimethylphenoxy)ethyl]cyclopentanamine
- N-[2-(2,4-dimethoxyphenyl)ethyl]cyclopentanamine
- N-[2-(2,6-dimethylphenoxy)ethyl]-2,4-dimethylaniline
Uniqueness
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine stands out due to its specific structural features, such as the presence of both cyclopentanamine and dimethylphenoxyethyl groups. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-12-7-8-15(13(2)11-12)17-10-9-16-14-5-3-4-6-14;3-1(4)2(5)6/h7-8,11,14,16H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVDBNFUFHLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC2CCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076085.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4076096.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4076108.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)
![1-[3-(2,6-Dimethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4076122.png)
![Oxalic acid;1-[2-(2-prop-2-enylphenoxy)ethyl]piperazine](/img/structure/B4076132.png)
![1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate](/img/structure/B4076140.png)
![N-[4-(butylthio)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4076151.png)

![N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate](/img/structure/B4076160.png)
![Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine](/img/structure/B4076170.png)


![1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4076195.png)
